1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-17-7-3-4-8-18(17)11-12-23(27)26-15-19-9-5-6-10-21(19)22(16-26)20-13-24-25(2)14-20/h3-10,13-14,22H,11-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMTUMLXEQEWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the tetrahydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.
Coupling of the pyrazole and tetrahydroisoquinoline units: This step may involve the use of coupling reagents such as EDCI or DCC.
Introduction of the propanone group: This can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring, using reagents like halogens or alkylating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Scientific Research Applications
1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various functional groups, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related propan-1-one derivatives and heterocyclic systems, focusing on substituent effects, backbone modifications, and implications for physicochemical or pharmacological properties.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Key Compounds
Key Observations
Imidazole () offers a distinct hydrogen-bonding profile compared to pyrazole, which may influence target selectivity .
Backbone Modifications: The α,β-unsaturated ketone in introduces conjugation, enabling reactivity as a Michael acceptor—a feature absent in the saturated propan-1-one backbone of the target compound .
Substituent Effects: Methoxy groups () increase polarity and solubility compared to the target’s methyl groups but may reduce blood-brain barrier penetration .
Aromatic Systems: The quinoline in ’s compound enhances π-π stacking interactions but may reduce solubility due to increased hydrophobicity .
Biological Activity
The compound 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure comprising a tetrahydroisoquinoline core substituted with a pyrazole and a propanone moiety. The presence of these functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on neurological conditions.
1. Anticancer Properties
Several studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction via caspase activation |
| A549 | 12.7 | Cell cycle arrest and apoptosis |
2. Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Reduction of Oxidative Stress : In models of neurodegenerative diseases, it has been reported to reduce oxidative stress markers.
- Neurotransmitter Modulation : Preliminary data suggest it may influence neurotransmitter levels, potentially aiding in conditions like Alzheimer’s disease.
Case Study: Neuroprotection in Animal Models
A study involving mice subjected to induced oxidative stress demonstrated that administration of the compound resulted in significant improvements in cognitive function and reduced neuronal damage compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It may act on various receptors involved in cell signaling pathways relevant to cancer progression and neurodegeneration.
- Enzyme Inhibition : The compound could inhibit specific enzymes linked to tumor growth or neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
